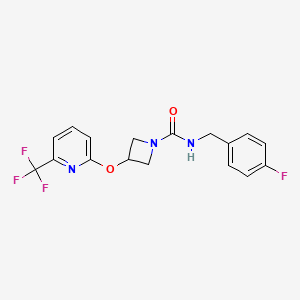

N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F4N3O2/c18-12-6-4-11(5-7-12)8-22-16(25)24-9-13(10-24)26-15-3-1-2-14(23-15)17(19,20)21/h1-7,13H,8-10H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRQWKPRXHSUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NCC2=CC=C(C=C2)F)OC3=CC=CC(=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

The molecular formula for this compound is with a molecular weight of 369.32 g/mol. Its structure features a fluorobenzyl group and a trifluoromethyl pyridine moiety, which are critical for its biological activity.

Inhibition Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, derivatives of piperazine containing similar moieties have shown low micromolar IC50 values against tyrosinase, indicating potent enzyme inhibition .

Table 1: Inhibition Activity of Related Compounds

| Compound ID | Structure | IC50 (μM) | Target Enzyme |

|---|---|---|---|

| 9 | Structure | 40.43 | Tyrosinase |

| 23 | Structure | 0.09 | Tyrosinase |

| 25 | Structure | 0.18 | Tyrosinase |

| 26 | Structure | 0.36 | Tyrosinase |

This table illustrates that while some derivatives exhibit strong inhibition, others like compound 9 show reduced efficacy, possibly due to steric hindrance from additional aromatic rings.

The mechanism through which these compounds exert their biological effects often involves competitive inhibition of enzyme activity. Kinetic studies using Lineweaver-Burk plots have revealed that the tested compounds act as competitive inhibitors, binding to the active site of tyrosinase and preventing substrate conversion .

Case Studies

- Study on Piperazine Derivatives : A study focusing on the design and synthesis of piperazine derivatives demonstrated that modifications at the pyridine ring significantly influenced the inhibitory potency against tyrosinase. The presence of trifluoromethyl groups was noted to enhance binding affinity due to increased electron-withdrawing effects, stabilizing interactions within the active site .

- Evaluation of TRPV1 Antagonists : Another investigation into related compounds revealed that certain derivatives acted as potent antagonists for the TRPV1 receptor, which is involved in pain signaling pathways. The introduction of trifluoromethyl groups was crucial in enhancing receptor affinity and selectivity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that both the fluorobenzyl and trifluoromethyl groups play pivotal roles in modulating biological activity. The following observations can be made:

- Fluorobenzyl Group : Enhances lipophilicity and may facilitate better membrane permeability.

- Trifluoromethyl Group : Increases electron-withdrawing capacity, improving binding interactions with target enzymes.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Fluorobenzyl group | Increased lipophilicity |

| Trifluoromethyl group | Enhanced binding affinity |

Scientific Research Applications

This compound has shown promising biological activities, particularly in the field of anticancer research . The unique combination of fluorinated groups in its structure enhances its interaction with biological targets, making it a candidate for further investigation.

Anticancer Studies

Recent studies have explored the anticancer potential of N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide. In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including:

- SNB-19 : Percent growth inhibition (PGI) of 86.61%

- OVCAR-8 : PGI of 85.26%

- NCI-H40 : PGI of 75.99%

Moderate activity was also observed against other cancer cell lines such as HOP-92 and MDA-MB-231, indicating its broad-spectrum anticancer properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the fluorobenzyl and trifluoromethyl groups can significantly influence its biological activity. For instance, variations in the substitution patterns on the pyridine ring have been linked to enhanced anticancer effects, suggesting that specific structural features are essential for target interaction and potency.

Case Study 1: Anticancer Activity Evaluation

A study conducted by researchers at a leading pharmaceutical institute evaluated the anticancer properties of this compound against a panel of cancer cell lines. The results indicated that modifications to the pyridine moiety could enhance selectivity towards certain cancer types, paving the way for targeted therapies .

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism of action for this compound in cancer cells. The study revealed that it induces apoptosis through mitochondrial pathways, suggesting potential use as an anticancer agent in combination therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Shared 6-(Trifluoromethyl)pyridin-2-yloxy Group

Ethyl 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoate (SY230782)

- Structure : A benzoate ester with the same 6-(trifluoromethyl)pyridin-2-yloxy substituent.

- Key Differences :

- Linkage : Ester (SY230782) vs. carboxamide (target compound).

- Core : Benzene vs. azetidine.

- Implications :

Taranabant (CAS 701977-09-5)

- Structure : Propanamide backbone with a 5-(trifluoromethyl)pyridin-2-yloxy group and substituted phenyl rings.

- Key Differences: Core: Propanamide vs. azetidine-carboxamide. Substituents: Chlorophenyl and cyanophenyl groups (Taranabant) vs. 4-fluorobenzyl (target).

- Implications :

Fluorinated Aromatic Systems

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53)

- Structure : Fluorinated chromen and pyrazolopyrimidine core.

- Key Differences :

- Core : Fused heterocycles vs. azetidine.

- Fluorine positions : Multiple fluorines on chromen and benzene rings vs. single fluorine on benzyl.

- Implications :

Azetidine-Containing Analogues

Azetidines:

- Offer reduced ring strain compared to smaller rings (e.g., cyclopropane).

Data Table: Structural and Functional Comparison

*Calculated based on molecular formula.

Research Implications

- The target compound’s azetidine-carboxamide scaffold combines metabolic stability (amide bond) with structural novelty.

- Fluorine placement (4-fluorobenzyl vs. polyfluorinated systems) balances hydrophobicity and electronic effects.

- Further studies should explore its biological activity, particularly in contexts where Taranabant (anti-obesity) or chromen derivatives (enzyme inhibition) are relevant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.